molecular formula C13H18OS B7993571 4-[(Cyclohexyloxy)methyl]thiophenol

4-[(Cyclohexyloxy)methyl]thiophenol

Cat. No.: B7993571
M. Wt: 222.35 g/mol
InChI Key: XGHJABOMUOTKNH-UHFFFAOYSA-N
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Description

4-[(Cyclohexyloxy)methyl]thiophenol is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a thiophenol group substituted with a cyclohexyloxy methyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with cyclohexyloxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Nitric acid, bromine; in concentrated sulfuric acid or acetic acid.

Major Products

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-[(Cyclohexyloxy)methyl]thiophenol has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiophenol group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, lacking the cyclohexyloxy methyl group.

    4-Methylthiophenol: Similar structure but with a methyl group instead of the cyclohexyloxy methyl group.

    Cyclohexyloxybenzene: Lacks the thiophenol group, featuring only the cyclohexyloxy substitution.

Uniqueness

4-[(Cyclohexyloxy)methyl]thiophenol is unique due to the presence of both the thiophenol and cyclohexyloxy methyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(cyclohexyloxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHJABOMUOTKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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